

# Chemical structure and properties of PSB-1491

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PSB-1491

Cat. No.: B15617315

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## In-Depth Technical Guide: PSB-1491

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**PSB-1491**, with the IUPAC name N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, is a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B).<sup>[1]</sup> Its high affinity for MAO-B, with a reported IC<sub>50</sub> value in the sub-nanomolar range, and significant selectivity over monoamine oxidase A (MAO-A), make it a valuable research tool and a potential therapeutic candidate for neurodegenerative disorders such as Parkinson's disease.<sup>[1][2]</sup> This guide provides a comprehensive overview of the chemical structure, properties, and known experimental data for **PSB-1491**, including detailed experimental protocols and visualization of its mechanism of action.

## Chemical Structure and Properties

**PSB-1491** is an indazole-5-carboxamide derivative. Its chemical structure is characterized by a methyl-indazole core linked via a carboxamide group to a dichlorophenyl moiety.

Table 1: Chemical and Physical Properties of **PSB-1491**

| Property          | Value  | Reference |
|-------------------|--|-----------|
| IUPAC Name        | N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide    | [1]       |
| Synonyms          | PSB 1491, PSB1491  | [1]       |
| CAS Number        | 1619884-67-1   | [1]       |
| Molecular Formula | C15H11Cl2N3O   | [1]       |
| Molecular Weight  | 320.17 g/mol   | [1]       |
| SMILES            | <chem>O=C(C1=CC2=C(N(C)N=C2)C=C1)NC3=CC=C(Cl)C(Cl)=C3</chem> | [1]       |
| Appearance        | Solid powder   | [1]       |
| Purity            | >98%   | [1]       |
| Solubility        | Soluble in DMSO  | [3]       |

## Pharmacological Properties

**PSB-1491** is a highly potent and selective inhibitor of human monoamine oxidase B (hMAO-B). Its mechanism of action involves the reversible and competitive inhibition of MAO-B, an enzyme primarily responsible for the degradation of dopamine in the brain.[1] By inhibiting MAO-B, **PSB-1491** increases the synaptic availability of dopamine, which is crucial for motor control and cognitive function.

Table 2: Pharmacological Data for **PSB-1491**

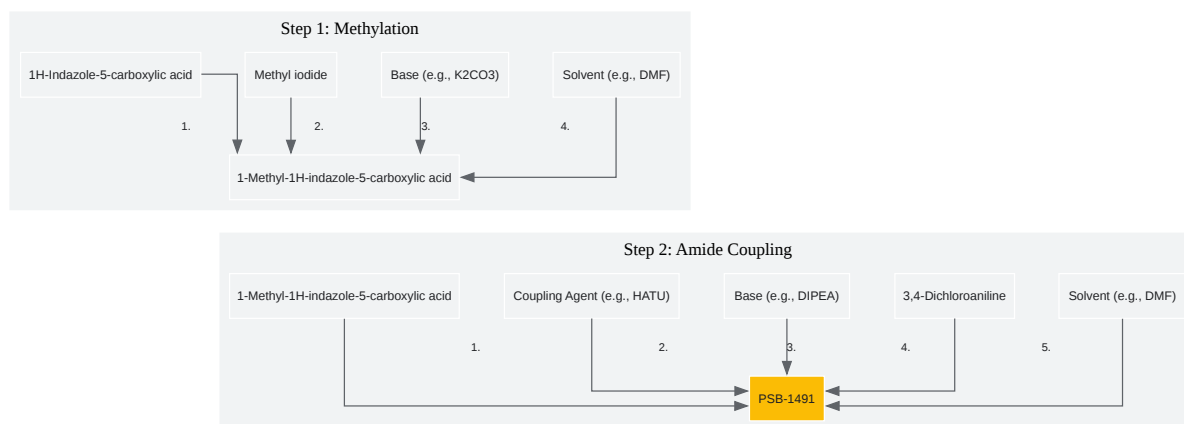
| Parameter                          | Value                      | Species | Notes  | Reference |
|------------------------------------|----------------------------|---------|--------|-----------|
| IC50 (MAO-B)                       | 0.386 nM                   | Human   | [1][2] |           |
| IC50 (MAO-A)                       | >10,000 nM                 | Human   | [1]    |           |
| Selectivity Index<br>(MAO-A/MAO-B) | >25,000-fold               | [1][2]  |        |           |
| Inhibition Type                    | Competitive,<br>Reversible | [1]     |        |           |

## Experimental Protocols

### Synthesis of PSB-1491 (N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide)

The synthesis of **PSB-1491** is accessible through standard synthetic procedures. While the seminal paper by Tzvetkov et al. outlines the general approach, a detailed, step-by-step protocol is provided below, based on established indazole synthesis methodologies.

Experimental Workflow: Synthesis of **PSB-1491**



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Caption: General synthetic route for **PSB-1491**.

Materials:

- 1H-Indazole-5-carboxylic acid
- Methyl iodide
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Dimethylformamide (DMF)
- 1-Methyl-1H-indazole-5-carboxylic acid
- 3,4-Dichloroaniline

- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Standard laboratory glassware and purification equipment

Procedure:

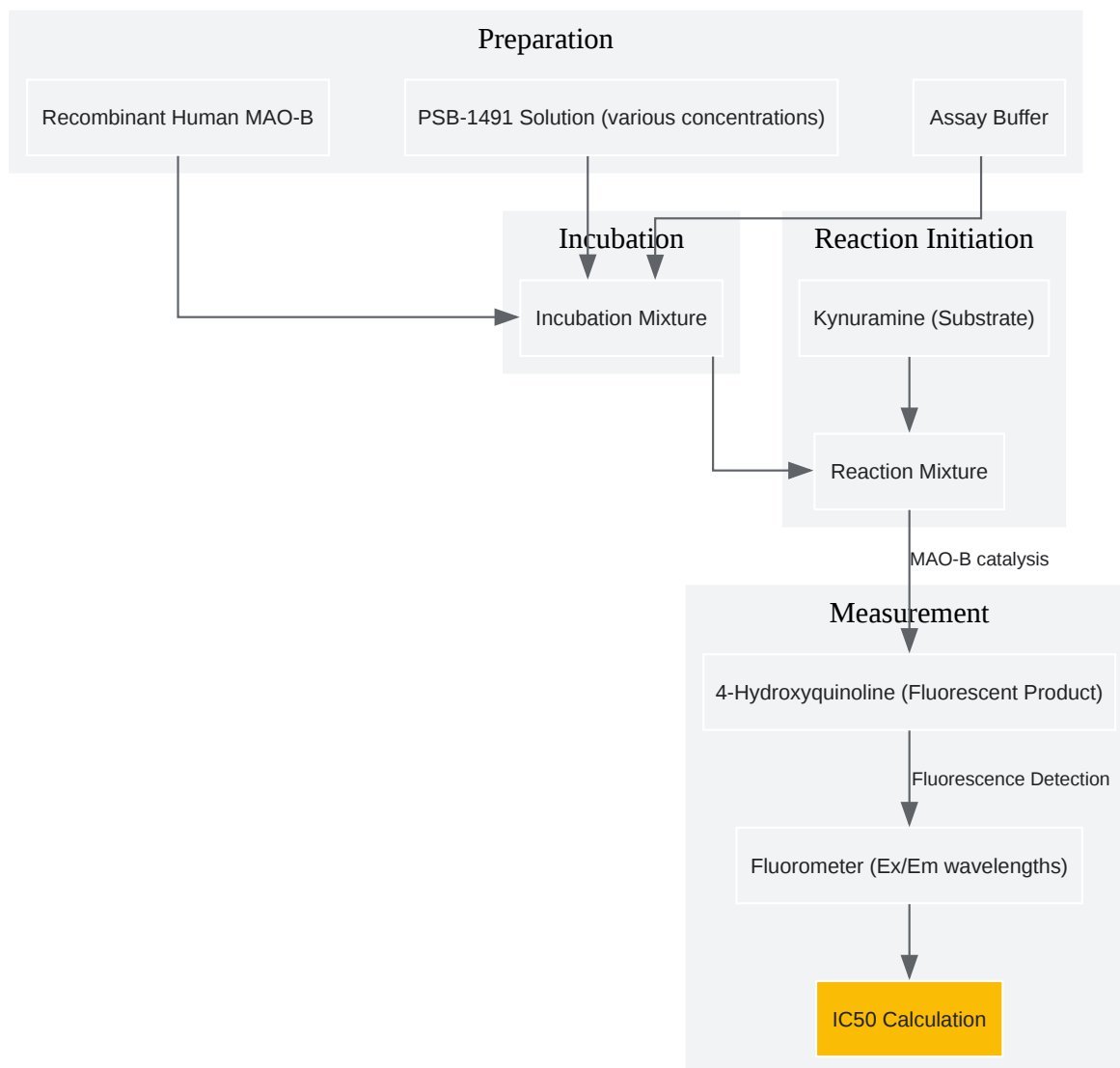
- Methylation of 1H-Indazole-5-carboxylic acid:
  - To a solution of 1H-indazole-5-carboxylic acid in DMF, add potassium carbonate.
  - Stir the mixture at room temperature, then add methyl iodide dropwise.
  - Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
  - Work up the reaction mixture by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
  - Purify the crude product by column chromatography to obtain 1-methyl-1H-indazole-5-carboxylic acid.
- Amide Coupling:
  - Dissolve 1-methyl-1H-indazole-5-carboxylic acid, 3,4-dichloroaniline, and HATU in DMF.
  - Add DIPEA to the mixture and stir at room temperature overnight.
  - Monitor the reaction progress by TLC.
  - Upon completion, quench the reaction with water and extract the product with an organic solvent.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the resulting solid by recrystallization or column chromatography to yield pure **PSB-1491**.

## In Vitro MAO-B Inhibition Assay

The inhibitory activity of **PSB-1491** on MAO-B is typically determined using a fluorometric assay that measures the production of a fluorescent product resulting from the enzymatic reaction.

Experimental Workflow: MAO-B Inhibition Assay



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Caption: Workflow for determining the IC<sub>50</sub> of **PSB-1491** on MAO-B.

Materials:

- Recombinant human MAO-B enzyme

- **PSB-1491**

- Kynuramine (substrate)
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
- 96-well microplates
- Fluorometer

Procedure:

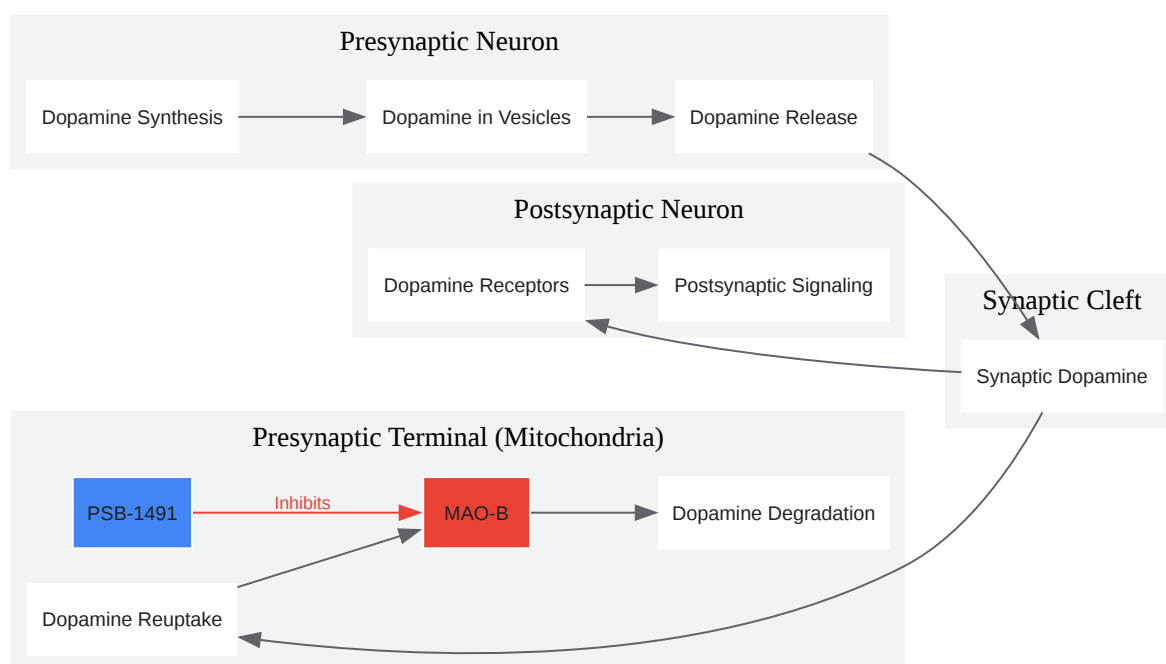
- Prepare serial dilutions of **PSB-1491** in the assay buffer.
- In a 96-well plate, add the recombinant human MAO-B enzyme to each well.
- Add the different concentrations of **PSB-1491** to the respective wells. Include a control group with no inhibitor.
- Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
- Initiate the enzymatic reaction by adding the substrate, kynuramine, to all wells.
- Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., NaOH).
- Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorometer at the appropriate excitation and emission wavelengths.
- Calculate the percentage of inhibition for each concentration of **PSB-1491** relative to the control.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Mechanism of Action and Signaling Pathways



The primary mechanism of action of **PSB-1491** is the selective inhibition of MAO-B. This enzyme is located on the outer mitochondrial membrane and plays a crucial role in the catabolism of monoamine neurotransmitters, particularly dopamine.

#### Signaling Pathway: Effect of **PSB-1491** on Dopaminergic Neurotransmission



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Caption: **PSB-1491** inhibits MAO-B, increasing dopamine availability.

By inhibiting MAO-B, **PSB-1491** prevents the breakdown of dopamine that has been taken back up into the presynaptic neuron. This leads to an accumulation of dopamine in the presynaptic terminal, which can then be repackaged into vesicles and re-released into the synaptic cleft. The net effect is an increase in the concentration and duration of dopamine in the synapse, leading to enhanced signaling at postsynaptic dopamine receptors. This

enhanced dopaminergic neurotransmission is the basis for its potential therapeutic effects in conditions characterized by dopamine deficiency, such as Parkinson's disease.

## Conclusion

**PSB-1491** is a well-characterized and highly potent selective inhibitor of MAO-B. Its favorable pharmacological profile, including sub-nanomolar potency and high selectivity, makes it an excellent tool for preclinical research into the role of MAO-B in neurological and psychiatric disorders. The straightforward synthesis and established in vitro assay protocols facilitate its use in a laboratory setting. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

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